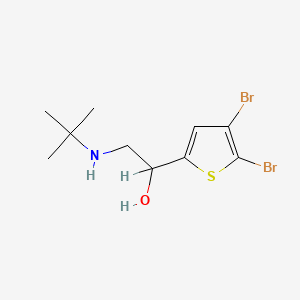
5-Chloro-3-fluoro-2-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-fluoro-2-iodophenol is an organic compound with the molecular formula C6H3ClFIO. It belongs to the class of halogenated phenols, which are phenol derivatives where one or more hydrogen atoms in the benzene ring are replaced by halogen atoms. This compound is of interest due to its unique combination of chlorine, fluorine, and iodine substituents, which impart distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Halogenation: Introducing chlorine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: Using nucleophiles to replace hydrogen atoms in the aromatic ring with halogen atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Conducting the synthesis in a controlled batch reactor where reaction conditions such as temperature, pressure, and reagent concentrations are carefully monitored.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or electrophiles like bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-fluoro-2-iodophenol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets and pathways in biological systems. The compound’s halogen atoms can participate in various interactions, such as:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules.
Halogen Bonding: The halogen atoms can engage in halogen bonding with nucleophilic sites in proteins and enzymes.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in biochemical reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-fluoro-3-iodophenol: A positional isomer with similar halogen substituents but different arrangement.
3-Chloro-5-fluoro-2-iodophenol: Another isomer with a different substitution pattern.
4-Chloro-3-fluoro-2-iodophenol: A compound with a different position of the chlorine atom.
Uniqueness
5-Chloro-3-fluoro-2-iodophenol is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms, which imparts distinct chemical reactivity and physical properties. This unique combination makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H3ClFIO |
|---|---|
Molekulargewicht |
272.44 g/mol |
IUPAC-Name |
5-chloro-3-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
InChI-Schlüssel |
UFFMOWXPLZWJPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)

![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)


![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)

![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)


![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
